LogP Reduction for Enhanced Aqueous Compatibility vs. Non-Oxide Analogs
The N-oxide functionality in methyl 4-nitropyridine-2-carboxylate 1-oxide results in a significantly lower LogP value compared to its non-oxide counterpart (methyl 4-nitropyridine-2-carboxylate, CAS 29681-41-2), indicating increased polarity and aqueous solubility. This is critical for applications in biological media or aqueous reaction conditions [1].
| Evidence Dimension | Lipophilicity (LogP) |
|---|---|
| Target Compound Data | -0.236 [1] |
| Comparator Or Baseline | Methyl 4-nitropyridine-2-carboxylate (non-oxide, CAS 29681-41-2) predicted LogP: 1.5465 [2] |
| Quantified Difference | The target compound is approximately 1.78 log units less lipophilic than the comparator. |
| Conditions | Calculated/predicted LogP values from SIELC Technologies [1] and Molbase for comparator [2]. |
Why This Matters
The reduced LogP directly informs solvent selection for reactions and chromatographic methods, making the N-oxide derivative preferable for polar environments where the non-oxide analog may precipitate or partition poorly.
- [1] SIELC Technologies. Methyl 4-nitropyridine-2-carboxylate 1-oxide. Retrieved from https://sielc.com/methyl-4-nitropyridine-2-carboxylate-1-oxide. View Source
- [2] Molbase. 4-Nitropyridine N-oxide. Retrieved from http://m.molbase.com/en/1124-33-0-molbase.html. View Source
